Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C19H22O4. It is a derivative of benzoic acid and contains an allyl ester group, an ethoxy group, and a 2-methylbenzyl ether group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester group instead of an allyl ester group.
3-Ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Allyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but without the ethoxy group.
Uniqueness
Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl ester group and an ethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1706441-19-1 |
---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
prop-2-enyl 3-ethoxy-4-[(2-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C20H22O4/c1-4-12-23-20(21)16-10-11-18(19(13-16)22-5-2)24-14-17-9-7-6-8-15(17)3/h4,6-11,13H,1,5,12,14H2,2-3H3 |
InChI Key |
CMCPYZJFUJNFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.